Cyanine7 NHS ester
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Overview
Description
Cyanine7 NHS ester is a near-infrared fluorescent dye that is widely used in various scientific research applications. It is an amine-reactive compound that can be used to label biomolecules, such as proteins and peptides, for fluorescence imaging and other biochemical analyses. The compound is known for its high quantum yield and stability, making it an excellent choice for in vivo imaging and other applications that require high sensitivity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine7 NHS ester is synthesized through a series of chemical reactions that involve the formation of the cyanine dye core followed by the introduction of the N-hydroxysuccinimide (NHS) ester group. The synthesis typically starts with the preparation of the polymethine chain, which is the central part of the cyanine dye. This is followed by the attachment of the indole or benzindole groups to the polymethine chain.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated equipment and stringent quality control measures. The process includes the purification of the dye using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency. The final product is typically stored under conditions that protect it from light and moisture to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Cyanine7 NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. This group reacts readily with primary amines to form stable amide bonds. The compound does not typically undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The most common reagents used in reactions with this compound are primary amines, which are found in proteins, peptides, and other biomolecules. The reactions are usually carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at slightly basic pH (around 8.5 to 9.0) to facilitate the nucleophilic attack on the NHS ester group .
Major Products
The major products formed from reactions with this compound are amide-linked conjugates, where the dye is covalently attached to the target biomolecule. These conjugates retain the fluorescent properties of the dye, making them useful for various imaging and analytical applications .
Scientific Research Applications
Cyanine7 NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Fluorescence Imaging: The dye is used to label proteins, peptides, and other biomolecules for fluorescence imaging in biological research. .
Drug Delivery: This compound-labeled compounds are used in drug delivery studies to track the distribution and localization of drugs within the body
Molecular Probes: The dye is used to develop molecular probes for detecting specific biomolecules or cellular structures in diagnostic and therapeutic applications
Surface-Enhanced Raman Scattering (SERS): This compound is used in combination with plasmonic nanoparticles to enhance the Raman scattering signal for sensitive detection of biomolecules.
Mechanism of Action
The mechanism of action of Cyanine7 NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target biomolecule. This reaction results in the formation of a stable amide bond, which links the dye to the biomolecule. The near-infrared fluorescence of the dye allows for sensitive detection and imaging of the labeled biomolecule. The rigidized design of the central polymethine chain in Cyanine7 enhances its quantum yield and fluorescence brightness, making it highly effective for imaging applications .
Comparison with Similar Compounds
Cyanine7 NHS ester is part of a family of cyanine dyes that includes other compounds such as Cyanine5 NHS ester and Cyanine7.5 NHS ester. Compared to these similar compounds, this compound offers several unique advantages:
Higher Quantum Yield: This compound has a higher quantum yield compared to Cyanine5 NHS ester, resulting in brighter fluorescence
Near-Infrared Fluorescence: The near-infrared fluorescence of this compound allows for deeper tissue imaging with minimal background interference, which is not as pronounced in some other cyanine dyes
Enhanced Stability: The rigidized design of the polymethine chain in this compound enhances its stability and reduces photobleaching, making it more suitable for long-term imaging studies
List of Similar Compounds
- Cyanine5 NHS ester
- Cyanine7.5 NHS ester
- Sulfo-Cyanine5 NHS ester
- Sulfo-Cyanine7 NHS ester
Properties
Molecular Formula |
C41H48BF4N3O4 |
---|---|
Molecular Weight |
733.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride |
InChI |
InChI=1S/C41H48N3O4.BF3.FH/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3)4;/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;;1H/q+1;;/p-1 |
InChI Key |
ATVLAQFLEUZFOZ-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C.[F-] |
Origin of Product |
United States |
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